3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylsulfamoyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-10(2)15(13,14)6-4-3-5-9-7(6)8(11)12/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJONZCOYEHXDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(N=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid typically involves the introduction of the dimethylsulfamoyl group onto the pyridine ring followed by carboxylation. One common method involves the reaction of 3-aminopyridine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The nature and position of substituents on the pyridine ring significantly influence solubility, acidity, and reactivity. Below is a comparative analysis of key derivatives:
Table 1: Substituent Effects on Pyridine-2-carboxylic Acid Derivatives
Key Observations :
Spectroscopic and Structural Comparisons
- Spectroscopy : The dimethylsulfamoyl group generates distinct NMR signals (e.g., δ 2.7–3.1 ppm for –N(CH₃)₂) and IR stretches (~1350 cm⁻¹ for S=O) . Methoxy or methyl groups produce simpler spectra .
- Crystallography : Steric effects from bulky substituents (e.g., benzylsulfonamido in ) may reduce crystallinity compared to smaller groups like methyl .
Biological Activity
3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid (CAS No. 1909347-62-1) is a pyridine derivative that has gained attention for its potential biological activities. This compound features a dimethylsulfamoyl group, which is known to enhance the pharmacological properties of various molecules. The focus of this article is to explore the biological activities associated with this compound, including its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H10N2O3S. Its structure can be visualized as follows:
- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.
- Carboxylic Acid Group : A functional group (-COOH) that contributes to its acidity and potential interactions with biological targets.
- Dimethylsulfamoyl Group : Enhances solubility and bioactivity.
Antimicrobial Properties
Research indicates that compounds containing pyridine and sulfamoyl groups exhibit antimicrobial activity. A study demonstrated that derivatives of pyridine carboxylic acids showed significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics.
Enzyme Inhibition
Pyridine derivatives are known to act as enzyme inhibitors. For example, compounds similar to this compound have been reported to inhibit acetylcholinesterase and carbonic anhydrase enzymes, which are crucial in various physiological processes . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease and glaucoma.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Interaction with Biological Targets : The dimethylsulfamoyl group may facilitate binding to specific receptors or enzymes, altering their activity.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : Pyridine derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
